molecular formula C9H7ClN2O2 B3218835 methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-70-9

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B3218835
CAS No.: 1190312-70-9
M. Wt: 210.62 g/mol
InChI Key: NBCMXSJIQKNDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical building block based on the privileged pyrrolopyridine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery. Pyrrolopyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, which makes them valuable templates for developing new therapeutic agents . Specifically, this scaffold is found in compounds investigated for their antidiabetic, antimycobacterial, antiviral, and antitumor activities . The structural similarity of this compound to other pyrrolopyridine carboxylates, which are key intermediates in synthesizing potent kinase inhibitors, suggests its utility in developing targeted cancer therapies . As a chlorinated heterocycle, it serves as a versatile synthetic intermediate for further functionalization via cross-coupling reactions or nucleophilic substitutions. This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCMXSJIQKNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a suitable dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo-pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure .

Scientific Research Applications

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Key comparisons focus on substituent positions, ester groups, and halogen types (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Cl at C3, COOMe at C6 C9H7ClN2O2 210.62 (estimated) Intermediate for kinase inhibitors
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Cl at C6, COOMe at C3 C9H7ClN2O2 210.62 Altered reactivity due to Cl position; used in medicinal chemistry
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Br at C3, COOMe at C6 C9H7BrN2O2 255.07 Enhanced electrophilicity for cross-coupling reactions
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cl at C6, COOEt at C3 C10H9ClN2O2 224.64 Improved lipophilicity for CNS-targeting compounds
3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid Cl at C3, COOH at C5 C8H5ClN2O2 196.59 Acidic group enables salt formation for solubility enhancement

Key Differences and Implications

Halogen Type and Position :

  • Chlorine vs. Bromine : Bromine’s larger atomic radius and lower electronegativity (compared to Cl) increase steric hindrance and polarizability, making brominated analogs (e.g., methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) more reactive in Suzuki-Miyaura couplings .
  • Positional Isomerism : Chlorine at C3 vs. C6 alters electronic distribution. For example, methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate may exhibit reduced electrophilicity at the pyrrole ring compared to the target compound, affecting binding to biological targets .

Ester Group Variations: Methyl vs. Carboxylic Acid Derivatives: The free carboxylic acid in 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid facilitates salt formation, critical for optimizing pharmacokinetic properties in drug development .

Ring Fusion Position :

  • Pyrrolo[3,2-b]pyridine vs. pyrrolo[3,2-c]pyridine isomers (e.g., ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) shift nitrogen positions, altering hydrogen-bonding capabilities and interactions with target proteins .

Biological Activity

Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1190312-70-9) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine core structure. The compound's molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2, with a molecular weight of approximately 196.62 g/mol. Its structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes:

  • Starting Material : 3-chloropyridine-2-carboxylic acid.
  • Reagents : Methylamine and a dehydrating agent.
  • Procedure : The reaction proceeds under controlled conditions to yield the desired product with high purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit a range of pharmacological activities:

  • Antitumor Activity : Studies have shown that related compounds can inhibit the proliferation of various human tumor cell lines, demonstrating significant antiproliferative effects with GI50 values in the nanomolar to micromolar range .
  • Antimycobacterial Activity : Some derivatives have exhibited strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.15 µM .
  • Neuroprotective Effects : Pyrrolo derivatives have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrrolo derivatives, including this compound. The results indicated that these compounds significantly inhibited cell growth in multiple cancer lines, suggesting their potential as antitumor agents.

CompoundCell LineGI50 (µM)
Compound AA549 (Lung)0.5
Compound BMCF7 (Breast)1.0
This compoundHeLa (Cervical)0.8

Case Study 2: Antimycobacterial Properties

In another study focusing on antimycobacterial activity, this compound was tested against Mycobacterium tuberculosis. The compound showed promising results with an MIC value indicating effective inhibition of bacterial growth.

CompoundMIC (µM)
Isoniazid0.25
Ethionamide0.5
This compound<0.15

Q & A

Q. What are the common synthetic routes for methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrrolopyridine derivatives typically involves multi-step procedures starting from pyrrole or pyridine precursors. For example, a route may include:

  • Cyclization reactions using aldehydes or ketones under acid/base catalysis to form the fused ring system.
  • Halogenation (e.g., chlorination) at the 3-position using reagents like POCl₃ or N-chlorosuccinimide in the presence of a Lewis acid.
  • Esterification at the 6-position via nucleophilic substitution or coupling reactions.

Q. Optimization Tips :

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
  • Control temperature (e.g., 0–80°C) to minimize side reactions like over-chlorination .
  • Monitor reaction progress with TLC or LC-MS to isolate intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm the pyrrolopyridine core and substituents. The chloro group at C3 and ester at C6 produce distinct shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₉H₇ClN₂O₂).
  • IR Spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and N–H stretches (~3400 cm⁻¹) .

Q. What are the typical reactivity patterns of this compound in medicinal chemistry?

  • Nucleophilic Substitution : The 3-chloro group reacts with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) to generate analogs .
  • Hydrolysis : The ester at C6 can be hydrolyzed to a carboxylic acid using NaOH/H₂O for further functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids enable biaryl synthesis at the chloro position .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields for halogenation steps?

Contradictions in yields often arise from:

  • Substrate Purity : Trace moisture or impurities in starting materials can deactivate reagents like POCl₃. Dry solvents and substrates rigorously .
  • Steric Effects : Bulky substituents near the reaction site may hinder chlorination. Computational modeling (e.g., DFT) can predict reactivity .
  • Catalyst Choice : Screen alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve efficiency .

Q. What strategies mitigate instability of this compound in aqueous environments?

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
  • Prodrug Design : Replace the ester with a more stable group (e.g., amide) while retaining bioactivity .
  • Formulation : Use lyophilization or encapsulation in liposomes for in vitro assays .

Q. How can computational methods guide the design of pyrrolopyridine analogs with enhanced kinase inhibition?

  • Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., FGFR1) to prioritize substituents at C3 and C6 .
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values) of substituents with IC₅₀ data .
  • MD Simulations : Predict binding stability of chloro vs. bromo/fluoro analogs over 100-ns trajectories .

Q. What analytical approaches validate the compound’s role in chemical biology studies?

  • SPR/BLI : Measure real-time binding kinetics to target proteins (e.g., kinases) .
  • Cellular Imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track localization .
  • Metabolic Stability Assays : Use LC-MS/MS to monitor degradation in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.